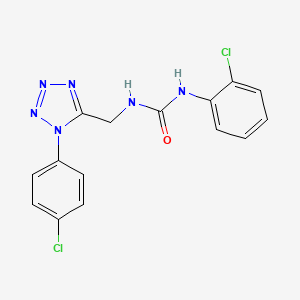

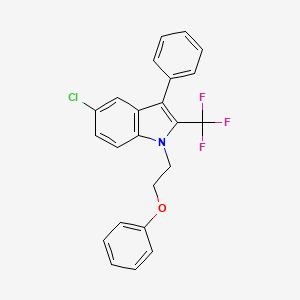

![molecular formula C21H21N5O3 B2509263 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902044-49-9](/img/structure/B2509263.png)

1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a complex molecule that likely falls within the category of heterocyclic compounds, given its structural description. It contains several functional groups and moieties, including a pyridine and a pyrrolopyrimidine ring system, which are common in pharmaceutical chemistry for their diverse biological activities.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of pyrido[3,2-d]pyrimidine derivatives has been achieved by converting 2-ethoxycarbonyl-3-isothiocyanatopyridine with nucleophiles, either directly or through intermediates such as thiourethane . This suggests that the compound of interest could potentially be synthesized through similar pathways involving nucleophilic substitution and ring closure reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and AM1 molecular orbital methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . This indicates that the compound may also exhibit a complex three-dimensional structure, which could be studied using similar methods to determine its conformation and potential binding interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo various transformations. For instance, pyrrole reacted with 2-ethoxycarbonyl-3-isothiocyanatopyridine to yield pyrido[3,2-d]pyrimidine derivatives, which could further cyclize to form tricyclic systems . This suggests that the compound of interest may also participate in a range of chemical reactions, potentially leading to the formation of new ring systems or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the solvated structure of a related carboxamide was studied, and its crystallography data provided insights into its solid-state properties . Additionally, the antibacterial properties of 1-methoxypyrrole-2-carboxamide were investigated, although no cytotoxicity was detected against several mammalian tumor cell lines at a specific concentration . These findings suggest that the compound of interest may also exhibit unique physical properties and biological activities, which could be explored through further research.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Research into kinase inhibitors for cancer therapy has led to the discovery of compounds such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent in oncology (Schroeder et al., 2009).

Novel Organic Synthesis

The synthesis of novel organic compounds is a key area of research, with studies exploring the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are synthesized from intermediates like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the versatility of pyridine derivatives in constructing complex heterocyclic structures (Bakhite et al., 2005).

Antifungal Activity

The development of antifungal agents is another application, with research on pyrido[2,3-d]pyrimidine derivatives showing significant antifungal activities. The synthesis of compounds like 7-methoxy-5-(4-methoxy phenyl)-4-oxo-2-phenyl-3,4-dihydropyrido[2,3- d ]pyrimidine-6-carbonitrile highlights the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antifungal treatments (Hanafy, 2011).

Mechanism of Action

properties

IUPAC Name |

6-(3-methoxypropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-12-6-11-25-17(20(27)23-14-15-7-2-4-9-22-15)13-16-19(25)24-18-8-3-5-10-26(18)21(16)28/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOACXUYGHESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

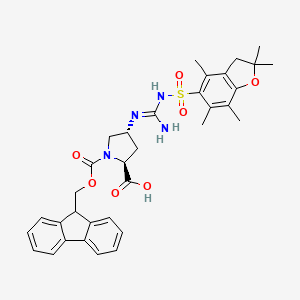

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

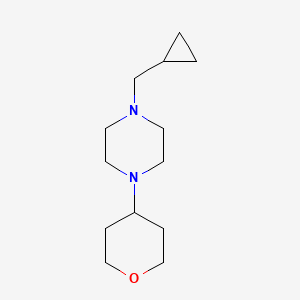

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)

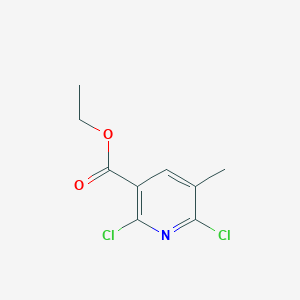

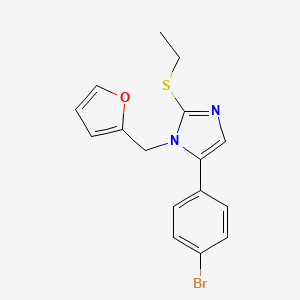

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)